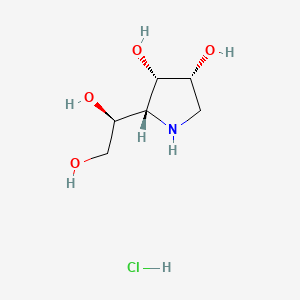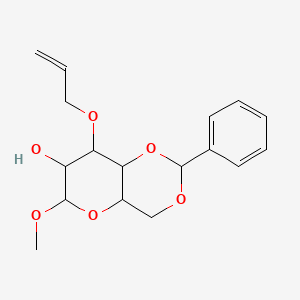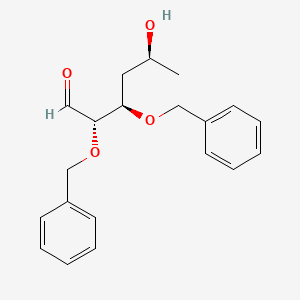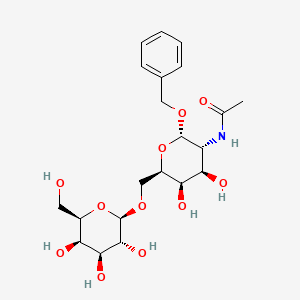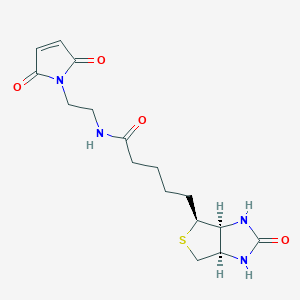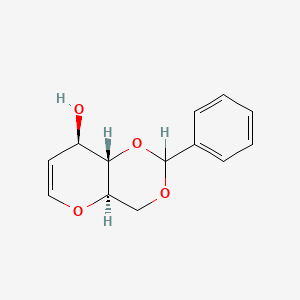![molecular formula C₃₁H₄₃F₃N₆O₈S B1140038 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3 CAS No. 207971-23-1](/img/structure/B1140038.png)
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds showcases a range of methodologies, including efficient practical methods for synthesizing complex amines and carbene-generating heterobifunctional cross-linking reagents. For instance, Kato et al. (1997) described an efficient method for synthesizing (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, a compound with relevance to receptor antagonism. This process involves the treatment of optically active aziridines with ethylenediamine and subsequent intramolecular reductive cyclization (Kato, Harada, & Morie, 1997). Similarly, Hatanaka et al. (1994) synthesized a biotinylated heterobifunctional cross-linking reagent bearing an aromatic diazirine, showcasing a different approach to crafting complex molecules for specific biochemical applications (Hatanaka, Hashimoto, & Kanaoka, 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as those incorporating diazirine groups, is crucial for their function, especially in photoaffinity labeling. The diazirine moiety serves as a photoactivatable carbene precursor, enabling covalent modification of target molecules upon UV irradiation. Studies like those by Lawrence et al. (2011) on 3-Aryl-3-(trifluoromethyl)diazirines reveal their utility in surface modification through covalent bonding, highlighting the importance of molecular structure in the functional application of these compounds (Lawrence et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving diazirine-based compounds are significant for creating photoaffinity labels. The reactivity of the carbene generated upon photolysis allows for selective modification of target biomolecules. For example, the work by Brunner et al. (1980) on 3-trifluoromethyl-3-phenyldiazirine illustrates the photolysis process and the subsequent generation of reactive carbenes capable of modifying nearby molecules, underscoring the chemical properties critical for biochemical labeling applications (Brunner, Senn, & Richards, 1980).
Applications De Recherche Scientifique
Enzyme Interaction Studies : Hashimoto et al. (2000) synthesized derivatives of 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid, including biotinylated compounds, to study phenylalanine ammonia-lyase (PAL). These compounds exhibited inhibitory activity and specific photolabeling of PAL, suggesting their use in studying enzyme interactions and regulation of phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).
Photoaffinity Labeling in Biochemical Studies : Burkard et al. (2010) discussed the use of (Trifluoromethyl)diazirines as photoaffinity labels (PAL) in biochemical investigations, specifically in V-ATPase inhibition studies. This research underscores the utility of such compounds in creating covalent ligand-receptor bonds for biochemical analysis (Burkard et al., 2010).
Analysis of Protein Binding Sites : Hatanka et al. (1996) synthesized a photoreactive N-acetylglucosamine derivative incorporating the subject compound. This was used as a probe for UDP-galactose:N-acetylglucosamine beta-(1-->4)-galactosyltransferase (GalT), demonstrating its potential for analyzing acceptor substrate binding sites within protein structures (Hatanka et al., 1996).
Crosslinking in DNA/Protein Interaction Studies : Korshunova et al. (1999) synthesized a trifluoromethyldiazirine-containing compound for use in DNA/protein crosslinking. This research highlights the applicability of such chemicals in studying complex biological interactions (Korshunova et al., 1999).
Synthesis of Heterobifunctional Cross-linking Reagents : Frisch et al. (1996) reported the synthesis of new heterobifunctional reagents incorporating polyoxyethylene chains. These compounds are useful in conjugating peptides to liposomes, highlighting another research application of such chemical structures (Frisch, Boeckler, & Schuber, 1996).
Propriétés
IUPAC Name |
2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45)/t22-,24-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAZCDBRNFZKCC-DPPGTGKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43F3N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783690 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

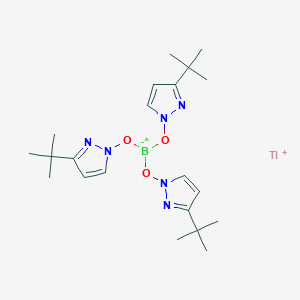
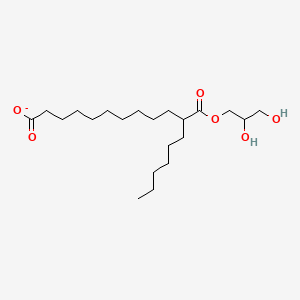
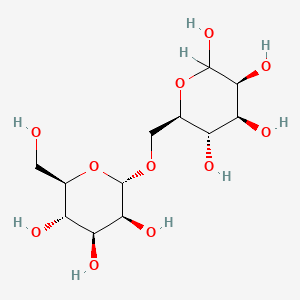
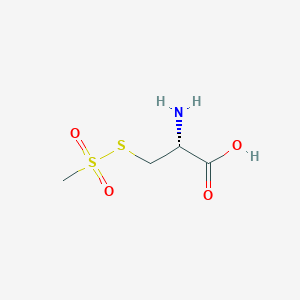

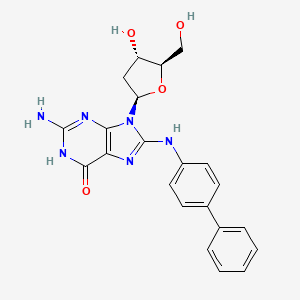
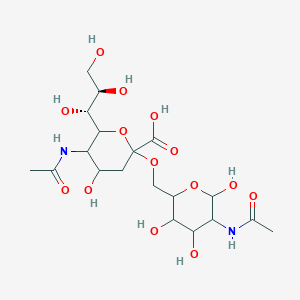
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
